molecular formula C22H31N3O4 B10854251 Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans- CAS No. 936626-07-2

Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans-

Cat. No.: B10854251
CAS No.: 936626-07-2
M. Wt: 401.5 g/mol
InChI Key: QTAKNJDNFNDYPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-7288 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the core structure: The core structure of MK-7288 is formed through a series of condensation and cyclization reactions. This involves the use of various reagents and catalysts to achieve the desired molecular framework.

    Functional group modifications: The core structure is then modified by introducing specific functional groups. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.

    Final assembly: The final step involves the coupling of the modified core structure with other molecular fragments to complete the synthesis of MK-7288. This step may require the use of coupling agents and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of MK-7288 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure consistent quality and yield. The process is also designed to minimize waste and reduce the environmental impact of production.

Chemical Reactions Analysis

Types of Reactions

MK-7288 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: MK-7288 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. This can be achieved using reagents such as halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MK-7288. These derivatives can have different pharmacological properties and may be used for further research and development.

Scientific Research Applications

    Chemistry: The compound is used as a tool for studying histamine H3 receptor function and its role in various physiological processes.

    Biology: MK-7288 is used in biological research to investigate the effects of histamine H3 receptor modulation on cellular signaling pathways and neurotransmitter release.

    Medicine: The compound has shown promise in clinical trials for treating excessive daytime sleepiness associated with obstructive sleep apnea and other sleep disorders.

    Industry: MK-7288 is used in the pharmaceutical industry for the development of new drugs targeting histamine H3 receptors. It serves as a lead compound for designing and synthesizing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Pitolisant: Another histamine H3 receptor inverse agonist used for treating narcolepsy and excessive daytime sleepiness.

    Thioperamide: A histamine H3 receptor antagonist used in research to study histamine receptor function.

Uniqueness of MK-7288

MK-7288 is unique in its specific binding affinity and selectivity for histamine H3 receptors. This selectivity allows for targeted modulation of histamine signaling pathways without affecting other histamine receptor subtypes. Additionally, MK-7288 has shown a favorable safety profile in clinical trials, making it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

936626-07-2

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

2'-methoxy-N-methyl-7'-oxo-N-(2-piperidin-1-ylethyl)spiro[cyclohexane-4,5'-furo[3,4-b]pyridine]-1-carboxamide

InChI

InChI=1S/C22H31N3O4/c1-24(14-15-25-12-4-3-5-13-25)20(26)16-8-10-22(11-9-16)17-6-7-18(28-2)23-19(17)21(27)29-22/h6-7,16H,3-5,8-15H2,1-2H3

InChI Key

QTAKNJDNFNDYPP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C(=O)O3)N=C(C=C4)OC

Origin of Product

United States

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